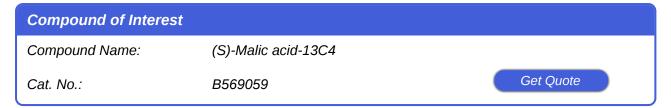


Physical and chemical characteristics of (S)-Malic acid-13C4

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(S)-Malic Acid-13C4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **(S)-Malic acid-13C4**, a stable isotope-labeled internal standard crucial for metabolomics, metabolic flux analysis, and drug development research. This document details its properties, provides illustrative experimental protocols, and visualizes its role in key metabolic pathways.

Core Physical and Chemical Characteristics

(S)-Malic acid-13C4 is a non-radioactive, stable isotope-labeled form of L-malic acid where all four carbon atoms are replaced with the 13C isotope. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification of endogenous L-malic acid in various biological samples.



Property	Value
Synonyms	(S)-(-)-2-Hydroxysuccinic acid-13C4, L- Hydroxybutanedioic acid-13C4
Molecular Formula	¹³ C ₄ H ₆ O ₅
Molecular Weight	138.06 g/mol
CAS Number	150992-96-4
Appearance	White to off-white solid
Melting Point	101-103 °C
Isotopic Purity	≥99 atom % ¹³ C
Chemical Purity	≥97%
Storage	Store at -20°C for long-term stability
Solubility	Soluble in water and methanol

Applications in Research

(S)-Malic acid-13C4 is primarily utilized in:

- Metabolomics: As an internal standard for the accurate quantification of L-malic acid in biological samples by isotope dilution mass spectrometry.
- Metabolic Flux Analysis (MFA): To trace the path of carbon atoms through the Krebs cycle and other interconnected metabolic pathways, providing insights into cellular metabolism in normal and diseased states.
- Drug Development: To study the effect of drug candidates on central carbon metabolism.

Experimental Protocols

While the precise synthesis and purification protocols for commercially available **(S)-Malic acid-13C4** are often proprietary, this section provides representative methodologies for its synthesis and use in a research setting.



Representative Synthesis of a ¹³C-Labeled Carboxylic Acid

The synthesis of ¹³C-labeled carboxylic acids can be achieved through various established organic chemistry reactions. A common approach involves the use of a ¹³C-labeled precursor. The following is a generalized protocol illustrating the synthesis of a ¹³C-labeled carboxylic acid via a Grignard reaction with ¹³CO₂.

Objective: To synthesize a generic ¹³C-labeled carboxylic acid (R-¹³COOH) from an alkyl or aryl halide (R-X).

Materials:

- Alkyl or aryl halide (R-X)
- Magnesium turnings
- Anhydrous diethyl ether
- ¹³CO₂ gas (isotopic purity ≥99%)
- Hydrochloric acid (1 M)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. The alkyl or aryl halide is added dropwise to initiate the formation of the Grignard reagent (R-MgX). The reaction is typically stirred until the magnesium is consumed.
- Carboxylation with ¹³CO₂: The flask containing the Grignard reagent is cooled in a dry ice/acetone bath. ¹³CO₂ gas is then bubbled through the solution or introduced into the headspace. The reaction is allowed to warm to room temperature and stirred for several hours.



- Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude ¹³C-labeled carboxylic acid can be purified by recrystallization, distillation, or column chromatography, depending on its physical properties.

Quantitative Analysis of L-Malic Acid using (S)-Malic Acid-13C4 by LC-MS

This protocol outlines a general workflow for the quantification of L-malic acid in a biological sample (e.g., cell extract, plasma) using **(S)-Malic acid-13C4** as an internal standard.

Objective: To accurately measure the concentration of L-malic acid in a biological sample.

Materials:

- · Biological sample
- **(S)-Malic acid-13C4** solution of a known concentration
- Methanol, ice-cold
- Acetonitrile, ice-cold
- Water, LC-MS grade
- Centrifuge
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Sample Preparation and Extraction:
 - Thaw the biological sample on ice.



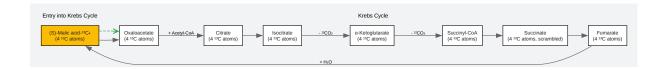
- To a known volume or weight of the sample, add a precise amount of the (S)-Malic acid-13C4 internal standard solution.
- Add ice-cold extraction solvent (e.g., 80% methanol) to the sample.
- Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
- Collect the supernatant containing the metabolites.
- LC-MS Analysis:
 - Inject the supernatant into the LC-MS system.
 - Chromatographic separation is typically achieved using a suitable column (e.g., a reversed-phase C18 or HILIC column).
 - The mass spectrometer is operated in negative ion mode, monitoring the specific mass-tocharge ratios (m/z) for both unlabeled L-malic acid and the ¹³C₄-labeled internal standard.
- Data Analysis:
 - Integrate the peak areas for both the endogenous L-malic acid and the (S)-Malic acid-13C4 internal standard.
 - Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
 - Determine the concentration of the endogenous L-malic acid by comparing this ratio to a standard curve generated with known concentrations of unlabeled L-malic acid and a fixed concentration of the internal standard.

Visualizations

Metabolic Fate of (S)-Malic Acid-13C4 in the Krebs Cycle

The following diagram illustrates the entry of the four ¹³C atoms from **(S)-Malic acid-13C4** into the Krebs cycle and their subsequent distribution among the cycle's intermediates.





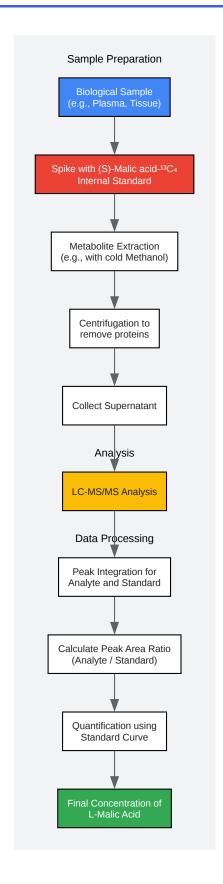
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Caption: Tracing of ¹³C atoms from **(S)-Malic acid-13C4** in the Krebs Cycle.

Experimental Workflow for Quantitative Metabolomics

The diagram below outlines a standard experimental workflow for a targeted metabolomics study using a stable isotope-labeled internal standard like **(S)-Malic acid-13C4**.





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Caption: General workflow for quantitative metabolomics using a stable isotope-labeled internal standard.

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